molecular formula C10H9ClO4 B8601246 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B8601246
M. Wt: 228.63 g/mol
InChI Key: ZBWHVZZJKGPNDS-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and potential therapeutic applications. This compound features a chroman ring system with a chlorine atom at the 6th position, a hydroxyl group at the 7th position, and a carboxylic acid group at the 4th position.

Properties

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

6-chloro-7-hydroxy-3,4-dihydro-2H-chromene-4-carboxylic acid

InChI

InChI=1S/C10H9ClO4/c11-7-3-6-5(10(13)14)1-2-15-9(6)4-8(7)12/h3-5,12H,1-2H2,(H,13,14)

InChI Key

ZBWHVZZJKGPNDS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1C(=O)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one, the compound can be synthesized by treating it with sodium hydroxide in water at low temperatures (0-20°C) for an extended period (15 hours) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-keto derivatives or quinones.

    Reduction: Formation of 4-hydroxy derivatives or aldehydes.

    Substitution: Formation of 6-substituted chroman derivatives.

Scientific Research Applications

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can participate in hydrogen bonding and redox reactions, contributing to its antioxidant properties. The carboxylic acid group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The chlorine atom at the 6th position may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3,4-dihydro-7-hydroxy-2H-1-benzopyran-4-carboxylic acid is unique due to the presence of the chlorine atom at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other chroman derivatives and may contribute to its specific properties and applications.

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